

# A Technical Guide to the Applications of 2-Carboxyphenylboronic Acid

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## Compound of Interest

Compound Name: 2-Carboxyphenylboronic acid

Cat. No.: B115381

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For Researchers, Scientists, and Drug Development Professionals

**2-Carboxyphenylboronic acid** (2-CPBA) is a versatile organic compound that has garnered significant interest across various scientific disciplines. Its unique bifunctional nature, possessing both a carboxylic acid and a boronic acid moiety in an ortho arrangement, imparts distinct reactivity and binding properties. This guide provides an in-depth review of the core applications of 2-CPBA, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical and biological processes.

## Core Applications of 2-Carboxyphenylboronic Acid

The applications of **2-carboxyphenylboronic acid** are diverse, ranging from a fundamental building block in organic synthesis to a key component in advanced functional materials and therapeutics.

- **Organic Synthesis:** 2-CPBA is a crucial reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl-2-carboxylic acids, which are important structural motifs in many pharmaceuticals and functional materials.<sup>[1][2]</sup>
- **Catalysis:** It functions as an effective organocatalyst, particularly as a Brønsted acid catalyst in reactions such as the racemization of secondary and tertiary alcohols.<sup>[3][4][5][6][7]</sup>
- **Drug Development and Medicinal Chemistry:** In its cyclized form, benzoxaborole, 2-CPBA is the foundational scaffold for a new class of therapeutic agents. These compounds have

shown promise as enzyme inhibitors, with applications as antifungal, antibacterial, and antiviral agents.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Sensors:** The boronic acid group's ability to reversibly bind with diols makes 2-CPBA a valuable component in the design of fluorescent sensors for the detection of saccharides, such as glucose.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- **Drug Delivery:** As a targeting ligand, 2-CPBA can be incorporated into nanoparticles and other drug delivery systems to target cells that overexpress sialic acid residues, such as cancer cells.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- **Materials Science:** 2-CPBA can serve as a bifunctional organic linker in the synthesis of metal-organic frameworks (MOFs), contributing to the creation of porous materials with potential applications in catalysis and gas storage.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

## Data Presentation

### Suzuki-Miyaura Cross-Coupling Reactions

**2-Carboxyphenylboronic acid** is widely used to synthesize biaryl-2-carboxylic acids through Suzuki-Miyaura coupling. The reaction conditions and yields vary depending on the aryl halide substrate, catalyst system, base, and solvent.

Aryl Halide	Catalyst System	Base	Solvent	Time (h)	Temp (°C)	Yield (%)	Reference
4-Bromobenzonitrile	5% Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	MeCN/H <sub>2</sub> O	12	90	95	[17]
4-Bromoacetophenone	5% Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	MeCN/H <sub>2</sub> O	12	90	92	[17]
Methyl 4-bromobenzoate	5% Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	MeCN/H <sub>2</sub> O	12	90	90	[17]
4-Bromonitrobenzene	5% Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	MeCN/H <sub>2</sub> O	12	90	85	[17]
4-Bromoanisole	3% Pd(OAc) <sub>2</sub> / 6% Cy <sub>2</sub> P(bi-Ph)	K <sub>3</sub> PO <sub>4</sub>	Toluene	24	100	20	[17]
4-Bromotoluene	1% Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>2</sub> CO <sub>3</sub>	MeCN/H <sub>2</sub> O	12	90	78	[26]
1-Bromo-4-fluorobenzene	Pd(OAc) <sub>2</sub> / SPhos	K <sub>3</sub> PO <sub>4</sub>	Dioxane/H <sub>2</sub> O	6	60	94	[26]
2-Bromopyridine	Pd <sub>2</sub> (dba) <sub>3</sub> /Tri(o-tolyl)phosphine	K <sub>3</sub> PO <sub>4</sub>	Toluene	16	100	88	[27][28]

## Catalytic Racemization of Alcohols

**2-Carboxyphenylboronic acid**, in combination with a co-catalyst, efficiently catalyzes the racemization of enantiomerically pure secondary and tertiary alcohols.

Substrate	Catalyst Loading	Co-catalyst	Solvent	Time (h)	Temp (°C)	Yield (%)	Reference
(S)-1-Phenylethanol	5 mol% 2-CPBA	10 mol% Oxalic Acid	2-Butanone	2	RT	75	[6]
(S)-2,2-Dimethyl-1-phenylpropanol	5 mol% 2-CPBA	10 mol% Oxalic Acid	2-Butanone	1.5	60	85	[6]
(R)-3-Hydroxy-3-phenyloxindole	5 mol% 2-CPBA	10 mol% Oxalic Acid	2-Butanone	2	60	90	[3]
Podophyllotoxin	5 mol% 2-CPBA	10 mol% Oxalic Acid	Acetonitrile	24	RT	81	[6]

## Experimental Protocols

### Synthesis of a Biaryl-2-carboxylic Acid via Suzuki-Miyaura Coupling

This protocol is a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of **2-carboxyphenylboronic acid** with an aryl bromide.

Materials:

- **2-Carboxyphenylboronic acid**

- Aryl bromide
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>)
- Solvent (e.g., a mixture of acetonitrile and water)
- Round-bottom flask
- Condenser
- Magnetic stirrer and hotplate
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a round-bottom flask, add **2-carboxyphenylboronic acid** (1.0 mmol), the aryl bromide (1.2 mmol), and the base (2.0 mmol).
- Add the palladium catalyst (0.05 mmol).
- Flush the flask with an inert gas and add the degassed solvent (e.g., 10 mL of a 3:1 mixture of MeCN/H<sub>2</sub>O).
- Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl-2-carboxylic acid.

## Catalytic Racemization of a Secondary Alcohol

This protocol describes the racemization of an enantiomerically pure secondary alcohol using **2-carboxyphenylboronic acid** and oxalic acid as a co-catalyst system.<sup>[6]</sup>

Materials:

- Enantiomerically pure secondary alcohol (e.g., (S)-1-phenylethanol)
- **2-Carboxyphenylboronic acid** (2-CPBA)
- Oxalic acid
- Solvent (e.g., 2-butanone)
- Vial with a screw cap
- Magnetic stirrer and hotplate

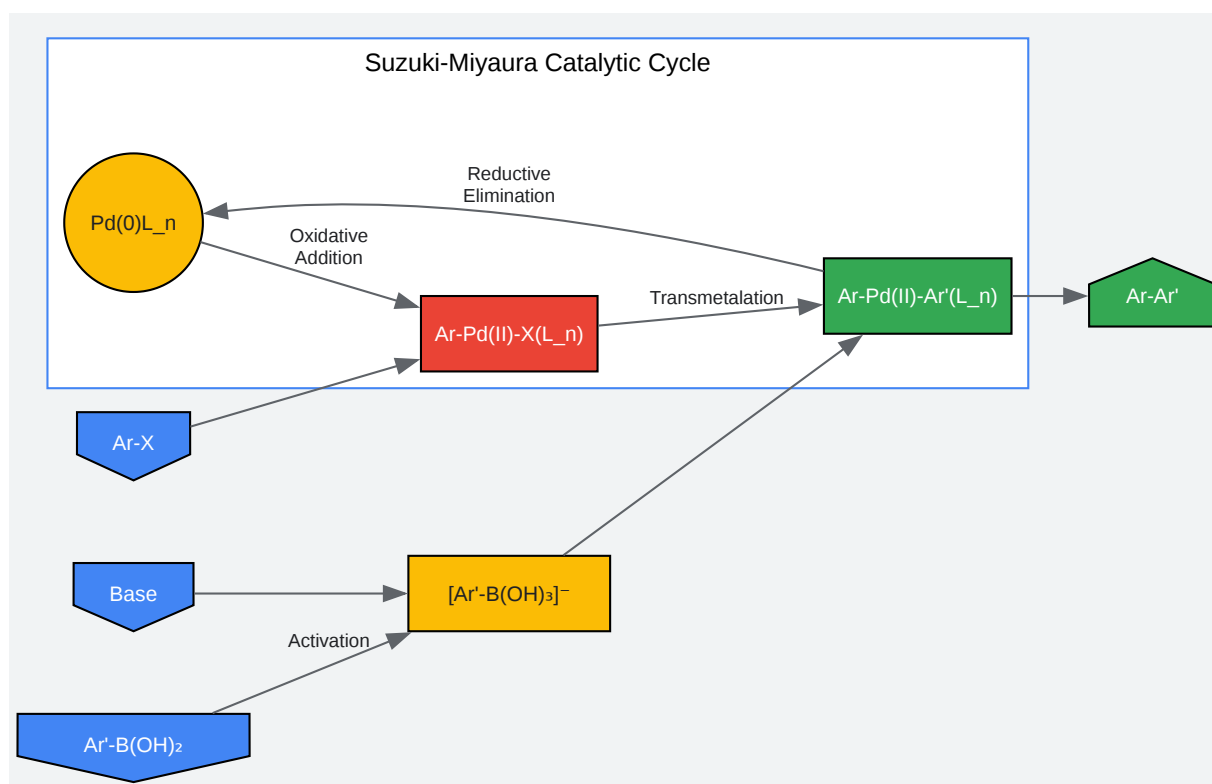
Procedure:

- To a vial, add the enantiomerically pure secondary alcohol (1.0 equiv), **2-carboxyphenylboronic acid** (0.05 equiv), and oxalic acid (0.10 equiv).
- Add the solvent (e.g., 2-butanone to achieve a desired concentration, typically around 0.25 M).
- Seal the vial and stir the reaction mixture at room temperature or an elevated temperature (e.g., 40-60 °C) as required for the specific substrate.
- Monitor the loss of enantiomeric excess over time using chiral high-performance liquid chromatography (HPLC).
- Once the racemization is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

- Extract the product with an organic solvent.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The racemic alcohol can be purified by column chromatography if necessary.

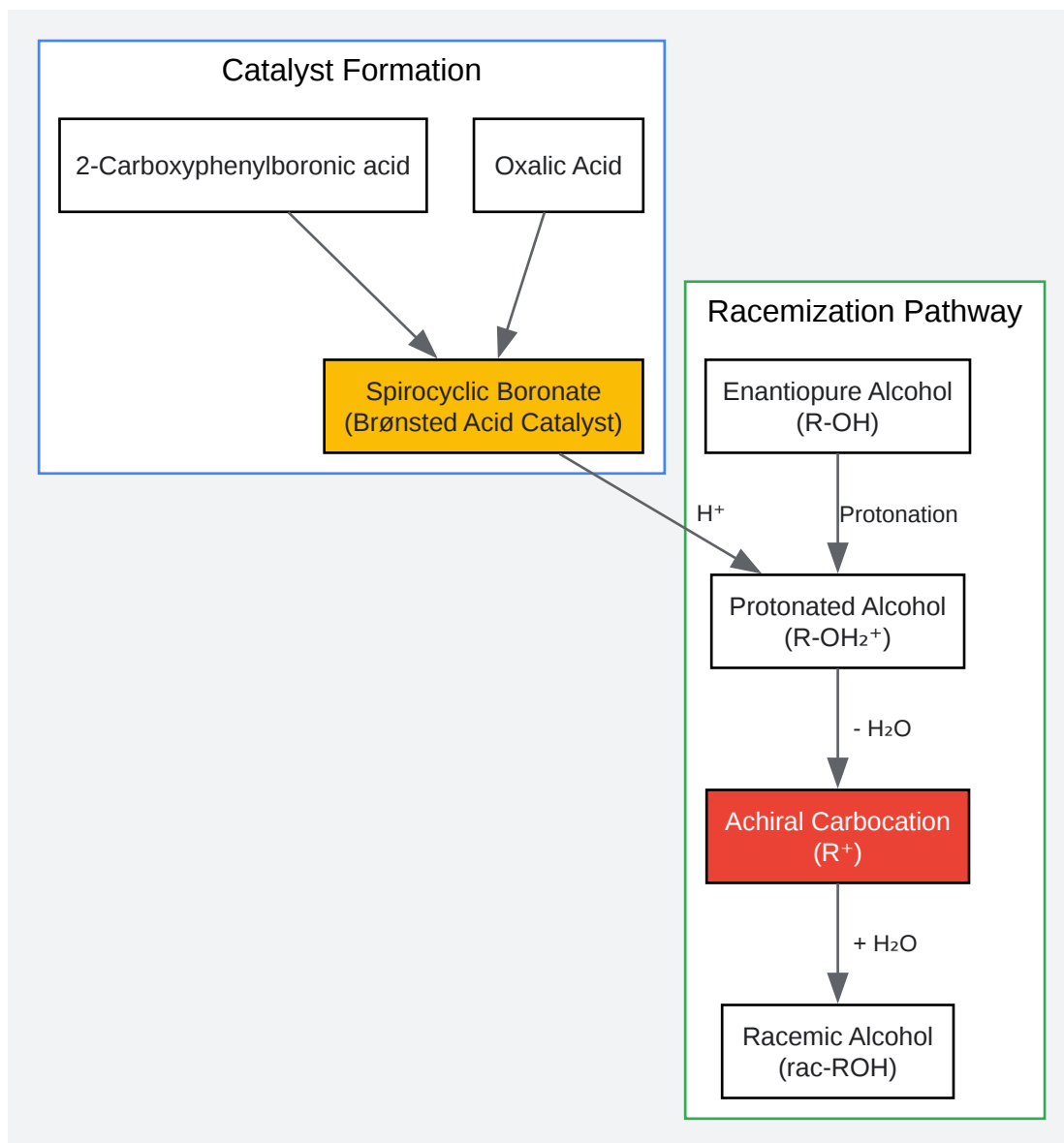
## Mandatory Visualizations

### Chemical Pathways and Workflows



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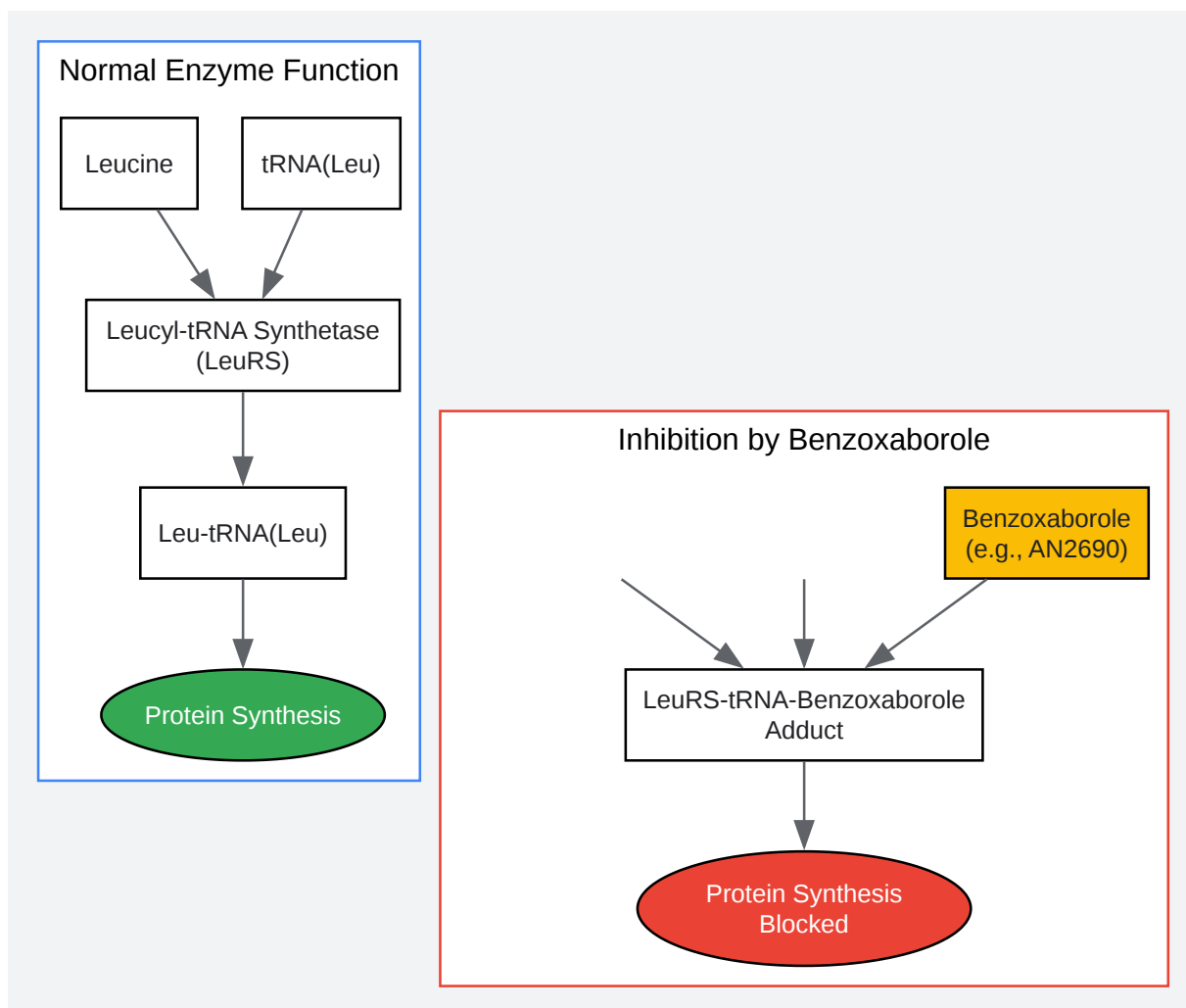
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.



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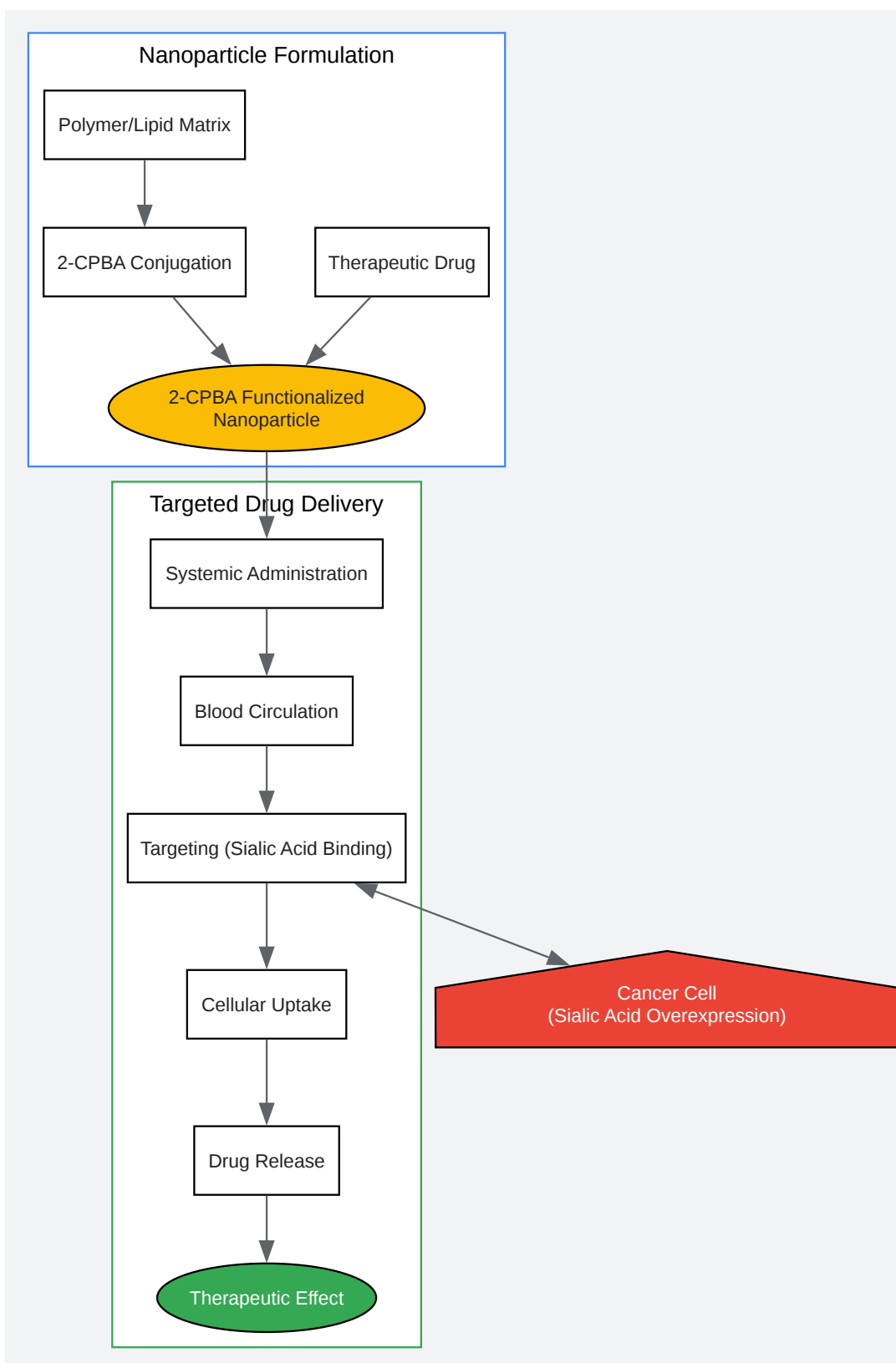
Caption: Proposed mechanism for Brønsted acid-catalyzed alcohol racemization.





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Caption: Mechanism of leucyl-tRNA synthetase inhibition by benzoxaboroles.



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Caption: Workflow for 2-CPBA-mediated targeted drug delivery.

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